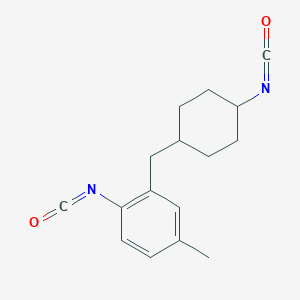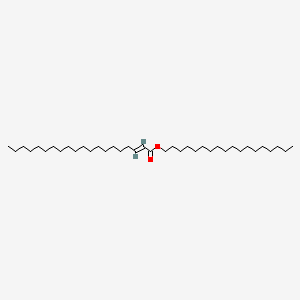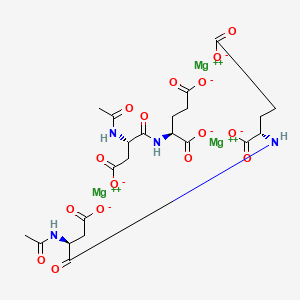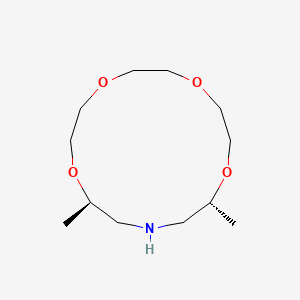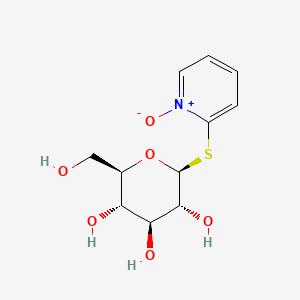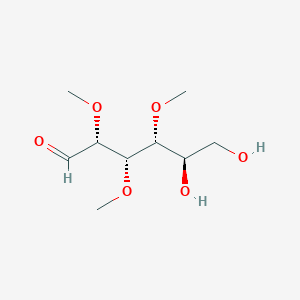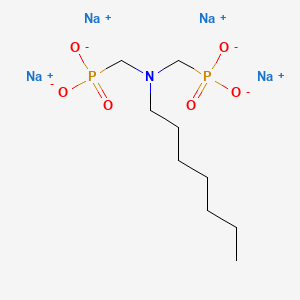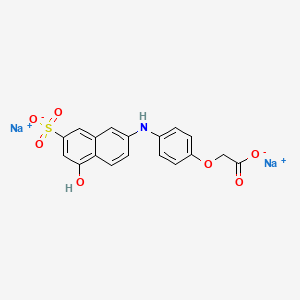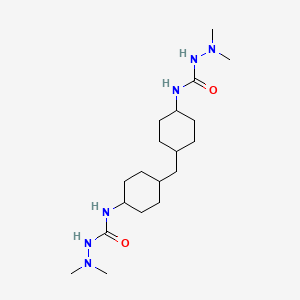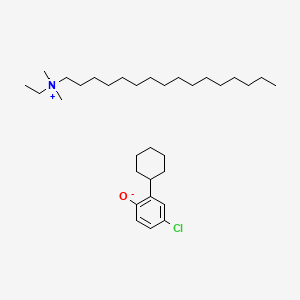
Bis(2-hydroxyethyl)(octadeca-9,12,15-trienoyl)ammonium acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis-(2-Hydroxyethyl)(octadeca-9,12,15-trienoyl)ammonium acetate is a chemical compound with the molecular formula C24H43NO5. It is known for its unique structure, which includes both hydrophilic and hydrophobic components, making it useful in various applications. This compound is often used in research and industrial settings due to its surfactant properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis-(2-Hydroxyethyl)(octadeca-9,12,15-trienoyl)ammonium acetate typically involves the reaction of octadeca-9,12,15-trienoic acid with 2-aminoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Esterification: Octadeca-9,12,15-trienoic acid is first esterified with 2-aminoethanol.
Quaternization: The resulting ester is then quaternized with acetic acid to form bis-(2-Hydroxyethyl)(octadeca-9,12,15-trienoyl)ammonium acetate.
Industrial Production Methods
In industrial settings, the production of bis-(2-Hydroxyethyl)(octadeca-9,12,15-trienoyl)ammonium acetate is scaled up using large reactors. The reaction conditions are optimized for maximum yield and purity. The process involves:
Batch or Continuous Reactors: Depending on the scale, either batch or continuous reactors are used.
Purification: The product is purified using techniques such as distillation or crystallization to remove any impurities.
化学反応の分析
Types of Reactions
Bis-(2-Hydroxyethyl)(octadeca-9,12,15-trienoyl)ammonium acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the double bonds in the octadeca-9,12,15-trienoyl group.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can result in saturated derivatives.
科学的研究の応用
Bis-(2-Hydroxyethyl)(octadeca-9,12,15-trienoyl)ammonium acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of cosmetics and personal care products.
作用機序
The mechanism of action of bis-(2-Hydroxyethyl)(octadeca-9,12,15-trienoyl)ammonium acetate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in drug delivery systems to enhance the uptake of therapeutic agents.
類似化合物との比較
Similar Compounds
- Bis-(2-Hydroxyethyl)(octadeca-9,12-dienoyl)ammonium acetate
- Bis-(2-Hydroxyethyl)(octadeca-9-enoyl)ammonium acetate
- Bis-(2-Hydroxyethyl)(octadecanoyl)ammonium acetate
Uniqueness
Bis-(2-Hydroxyethyl)(octadeca-9,12,15-trienoyl)ammonium acetate is unique due to the presence of three double bonds in the octadeca-9,12,15-trienoyl group. This structural feature imparts distinct chemical and physical properties, such as increased reactivity and specific interactions with biological membranes, making it particularly useful in specialized applications.
特性
CAS番号 |
93893-32-4 |
|---|---|
分子式 |
C22H39NO3.C2H4O2 C24H43NO5 |
分子量 |
425.6 g/mol |
IUPAC名 |
acetic acid;(9E,12E,15E)-N,N-bis(2-hydroxyethyl)octadeca-9,12,15-trienamide |
InChI |
InChI=1S/C22H39NO3.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)23(18-20-24)19-21-25;1-2(3)4/h3-4,6-7,9-10,24-25H,2,5,8,11-21H2,1H3;1H3,(H,3,4)/b4-3+,7-6+,10-9+; |
InChIキー |
UOPIYTYOADSLCY-ICUOVBAUSA-N |
異性体SMILES |
CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)N(CCO)CCO.CC(=O)O |
正規SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)N(CCO)CCO.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




